5-(oxan-4-yl)-1,3-oxazolidin-2-one
Description
Structure
3D Structure
Properties
CAS No. |
1496722-98-5 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
5-(oxan-4-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H13NO3/c10-8-9-5-7(12-8)6-1-3-11-4-2-6/h6-7H,1-5H2,(H,9,10) |
InChI Key |
JNCMDCLHYHAJBP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2CNC(=O)O2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Oxan 4 Yl 1,3 Oxazolidin 2 One and Analogous Oxan Substituted Derivatives
Foundational Synthetic Routes to the 1,3-Oxazolidin-2-one Ring System
The 1,3-oxazolidin-2-one moiety is a versatile scaffold in organic synthesis. nih.govresearchgate.net Its preparation can be achieved through various cyclization reactions, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol.
Cyclization Reactions for Oxazolidinone Formation
The formation of the oxazolidinone ring typically involves the cyclization of a precursor containing both an amino and a hydroxyl group, or their equivalents, with a carbonyl source.
The use of carbon dioxide (CO2) as a C1 building block for oxazolidinone synthesis represents an environmentally benign and attractive approach. bohrium.comrsc.orgresearchgate.net This method often involves the reaction of CO2 with aziridines or propargylamines. The cycloaddition of CO2 to aziridines can be catalyzed by various metal complexes, including those based on aluminum, gallium, and iron, often proceeding with high regioselectivity. bohrium.comresearchgate.netacs.org For instance, an aluminium(salphen) complex has been shown to effectively catalyze the coupling of CO2 and substituted aziridines under solvent-free conditions. bohrium.comresearchgate.net Similarly, Fe(II)-iminopyridine catalysts facilitate the regioselective synthesis of oxazolidinones from aziridines and CO2. acs.org The reaction mechanism generally involves the activation of the aziridine (B145994) by the catalyst, followed by nucleophilic attack and subsequent intramolecular cyclization. acs.org
Propargylic amines also serve as viable substrates for CO2 incorporation. researchgate.net A combination of a binuclear copper(I) complex and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been utilized for the synthesis of a wide array of oxazolidinones from various propargylic amines and CO2 under mild conditions. organic-chemistry.org Silver-catalyzed reactions of propargylic amines with CO2 also provide oxazolidinone derivatives in excellent yields. organic-chemistry.org
| Catalyst System | Substrate | Conditions | Outcome | Reference |
| Aluminium(salphen) complex | Substituted aziridines | 50-100 °C, 1-10 bar CO2, solvent-free | High regioselectivity | bohrium.comresearchgate.net |
| Fe(II)-iminopyridine complex | Aziridines | 50 °C, 10 bar CO2, CH3CN | Regioselective oxazolidinone formation | acs.org |
| Binuclear Cu(I) complex/TBD | Propargylic amines | Mild conditions | Wide range of oxazolidinones | organic-chemistry.org |
| Silver catalyst | Propargylic amines | Mild conditions | Excellent yields of oxazolidinones | organic-chemistry.org |
Phosgene (B1210022) and its less hazardous equivalents, such as diphosgene and triphosgene, are highly effective reagents for the synthesis of oxazolidinones from β-amino alcohols. sigmaaldrich.comresearchgate.net These reactions are often high-yielding and proceed under mild conditions. sigmaaldrich.com For example, enantiomerically pure N-(R)-α-methylbenzyl-4(R)-(chloromethyl)oxazolidinones have been synthesized in high yields from the corresponding aziridine-2-methanols via intramolecular cyclization with phosgene. bioorg.org The use of phosgene allows for reactions to be carried out at lower temperatures compared to its substitutes, which can be advantageous for preserving sensitive functional groups. sigmaaldrich.com
Due to the toxicity of phosgene, several alternatives have been developed. Carbonyl diimidazole (CDI) is a well-known substitute, particularly for carbonylation reactions. sigmaaldrich.com Disuccinimidyl carbonate (DSC) is another phosgene equivalent that has been employed in oxazolidinone synthesis. sigmaaldrich.com
The cyclization of amino alcohol carbamates is a common and efficient method for preparing oxazolidinones. organic-chemistry.org This can be achieved through sequential intramolecular cyclization followed by cross-coupling reactions to introduce further diversity. organic-chemistry.org For instance, N-aryl oxazolidinones can be synthesized in good yields by the intramolecular cyclization of amino alcohol carbamates, followed by a copper-catalyzed cross-coupling with aryl iodides under mild conditions. organic-chemistry.org
Another approach involves the reaction of urea (B33335) and ethanolamine (B43304) derivatives under microwave irradiation, providing a rapid synthesis of oxazolidin-2-ones. organic-chemistry.org Furthermore, the reaction of epoxides with isocyanates, often catalyzed by metal complexes or organocatalysts, is a well-established method for producing 2-oxazolidinones. nih.govnih.gov
Stereoselective Synthesis of 5-(oxan-4-yl)-1,3-oxazolidin-2-one
Achieving stereocontrol in the synthesis of 5-substituted oxazolidinones is crucial, as the biological activity of these compounds is often dependent on their stereochemistry. google.com
Chiral Induction Strategies in Oxazolidinone Construction
Chiral induction in the formation of the oxazolidinone ring can be achieved through several strategies. One common approach is the use of chiral auxiliaries, such as Evans' oxazolidinones, which can direct the stereochemical outcome of subsequent reactions. rsc.orgnih.gov These auxiliaries are often derived from readily available chiral amino acids. nih.govnih.gov
Another powerful strategy is the use of chiral catalysts in reactions that form the oxazolidinone ring. For example, chiral organoselenium compounds can catalyze the synthesis of enantioenriched 2-oxazolidinones from N-Boc amines and alkenes. organic-chemistry.org Similarly, ruthenium(II)-NHC-catalyzed asymmetric hydrogenation of 2-oxazolones provides access to optically active 4-substituted 2-oxazolidinones with excellent enantioselectivities. researchgate.net
The synthesis of enantiomerically pure 5-functionalized oxazolidin-2-ones can also be achieved from commercially available chiral aziridines. bioorg.org This method involves a regioselective aziridine ring-opening followed by intramolecular cyclization, proceeding with retention of configuration and in high yields. bioorg.org An asymmetric aldol (B89426) reaction followed by a Curtius rearrangement has also been employed for the stereoselective synthesis of 4,5-disubstituted oxazolidin-2-ones. mdpi.com
| Strategy | Description | Example | Reference |
| Chiral Auxiliaries | Use of a chiral molecule to control the stereochemistry of a reaction. | Evans' oxazolidinones in asymmetric alkylation. | rsc.orgnih.gov |
| Chiral Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Ruthenium(II)-NHC-catalyzed asymmetric hydrogenation of 2-oxazolones. | researchgate.net |
| Chiral Substrates | Starting from an enantiomerically pure material. | Synthesis from chiral aziridines. | bioorg.org |
Direct Introduction or Post-Cyclization Functionalization of the Oxan Moiety
The oxane moiety can be introduced either directly as part of the starting materials or functionalized after the formation of the oxazolidinone ring.
C-C Bond Forming Reactions at the Oxan-Substitution Site
Information specifically detailing C-C bond forming reactions directly at the oxan-substitution site of a pre-formed this compound is not extensively available in the provided search results. However, general methods for the functionalization of oxazolidinones can be inferred. For instance, the diastereoselective alkylation of N-acyl oxazolidinones is a well-established method for introducing substituents at the α-position to the carbonyl group. researchgate.netwilliams.edu This suggests that if the oxane moiety were attached to the N-acyl group, C-C bond formation could be achieved at a position adjacent to the oxane ring.
Transformations Involving the Oxane Ring Prior to Oxazolidinone Formation
Synthesizing a functionalized oxane ring before its incorporation into the oxazolidinone structure is a common strategy. This allows for greater control over the final structure of the molecule. For example, the synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones starts from readily available amino acids and involves asymmetric etherification, Boc protection, a Grignard reaction, and finally cyclization. nih.gov This sequence allows for modifications to the precursor before the oxazolidinone ring is formed.
Catalytic Methodologies in the Synthesis of Oxan-Substituted Oxazolidinones
Catalysis plays a significant role in the synthesis of oxazolidinones, offering efficient and selective routes to these compounds.
Metal-Catalyzed Cycloaddition and Ring-Forming Reactions
Metal catalysts are widely used in the synthesis of oxazolidinones. Palladium-catalyzed reactions are particularly common. For instance, a palladium-catalyzed three-component reaction of 2,3-allenyl amines, organic iodides, and carbon dioxide can produce 5-vinyloxazolidin-2-ones with high regioselectivity. researchgate.net Another palladium-catalyzed method involves the cyclization of 2,3-allenyl amines with propargylic carbonates, where the in-situ generated carbon dioxide is incorporated into the oxazolidinone ring. researchgate.net
Copper catalysts are also effective. A dinuclear copper-catalyzed asymmetric propargylic amination-carboxylative cyclization of propargylic esters with alkyl amines can produce chiral 2-oxazolidinones. researchgate.net Copper(II) acetate, in the presence of 4,7-dimethyl-1,10-phenanthroline, can catalyze the direct reaction of N-acyl-1,3-oxazolidin-2-ones with TEMPO. nih.gov
Other metals like rhodium and chromium have also been employed. A rhodium-catalyzed C-H functionalization and subsequent intramolecular ring-opening/cyclization of vinylene carbonate with 2-pyrrolyl/indolylanilines leads to oxazolidinones. rsc.org Chromium salen complexes can catalyze the cycloaddition of aziridines and CO2 to form 5-substituted oxazolidinones. researchgate.net
Organocatalysts, such as imidazolium (B1220033) salts, have also been developed for the cycloaddition of isocyanates and epoxides to yield oxazolidin-2-ones. researchgate.net
Organocatalytic and Biocatalytic Approaches to Oxazolidinone Scaffolds
The synthesis of the oxazolidinone ring system, a key structural motif in various pharmaceutically active compounds, has been significantly advanced through the use of organocatalysis and biocatalysis. These methods offer alternatives to traditional metal-catalyzed reactions, often providing improved selectivity and milder reaction conditions.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for constructing oxazolidinone scaffolds. For instance, N-heterocyclic carbenes (NHCs) have been successfully employed in the C-N bond-forming reaction between α,β-unsaturated aldehydes and nitrosobenzene (B162901) to yield N-phenylisoxazolidin-5-ones. nih.gov In a subsequent one-pot protocol, these intermediates can be converted to N-p-methoxyphenyl (N-PMP) protected β-amino acid esters through an acid-catalyzed esterification and Bamberger-like rearrangement. nih.gov
Furthermore, bifunctional organocatalysts, such as those combining a squaramide moiety with a quaternary ammonium (B1175870) salt, have proven effective in the atom-economic conversion of epoxides and isocyanates into oxazolidinones. researchgate.net This binary system demonstrates high efficiency for a range of alkyl- and aryl-substituted epoxides and isocyanates. researchgate.net Another innovative approach utilizes an electrostatically enhanced phenol (B47542) as a one-component organocatalyst for the transformation of epoxides to oxazolidinones under microwave irradiation, showcasing high yields and selectivity within short reaction times. acs.orgacs.org
While specific examples detailing the organocatalytic or biocatalytic synthesis of this compound are not prevalent in the reviewed literature, the principles established with analogous structures are highly applicable. The development of chiral organocatalysts is particularly relevant for controlling the stereochemistry at the C5 position of the oxazolidinone ring, a critical factor for the biological activity of many derivatives.
Green Chemistry Principles in Oxazolidinone Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of oxazolidinones.
Solvent-Free and Microwave-Assisted Protocols
A significant focus within green chemistry is the reduction of solvent use. Numerous solvent-free methods for oxazolidinone synthesis have been developed, often in conjunction with microwave irradiation to accelerate reaction rates. rsc.org Microwave-assisted organic synthesis (MAOS) offers several advantages, including rapid heating, enhanced reaction control, and often cleaner reaction profiles. acs.org
Examples of microwave-assisted synthesis of oxazolidinones include:
The reaction of epoxides and isocyanates catalyzed by an electrostatically enhanced phenol, which proceeds efficiently under neat (solvent-free) conditions. acs.orgacs.org
The synthesis of oxazolidin-2-one derivatives from urea and ethanolamine reagents in a chemical paste medium, where a catalytic amount of nitromethane (B149229) absorbs the microwaves. organic-chemistry.org
The solid-phase synthesis of oxazolidinone antimicrobials, demonstrating the applicability of microwave assistance in combinatorial chemistry. nih.gov
These protocols highlight the potential for developing more environmentally benign and efficient syntheses of oxazolidinone-containing compounds.
Atom Economy and Sustainable Synthetic Strategies
Atom economy, a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is a key metric in green chemistry. rsc.org Several synthetic strategies for oxazolidinones have been developed with high atom economy in mind.
The cycloaddition of carbon dioxide (CO2) with aziridines or propargylamines represents a highly atom-economical route to oxazolidinones. rsc.org These reactions often utilize catalysts to proceed efficiently under mild conditions. For instance, a CuBr/ionic liquid system has been shown to effectively catalyze the three-component reaction of propargylic alcohols, 2-aminoethanols, and CO2 to produce 2-oxazolidinones. mdpi.com This system boasts a high turnover number, indicating excellent catalytic activity and sustainability. mdpi.com
Other sustainable approaches include:
The use of recyclable catalysts, such as deep eutectic solvents, which can be easily separated from the reaction mixture and reused. researchgate.net
One-pot reactions that combine multiple synthetic steps without isolating intermediates, thereby reducing solvent usage and waste generation. nih.govbenthamscience.com
The utilization of bio-based starting materials, which can contribute to a more sustainable chemical industry.
The development of a convergent green synthesis for the antibiotic linezolid (B1675486) by Pfizer exemplifies the successful industrial application of these principles. taylorfrancis.com The second-generation process replaced a less efficient route, resulting in numerous green chemistry benefits. taylorfrancis.com
While the direct application of all these specific methodologies to the synthesis of this compound requires further investigation, the overarching principles and demonstrated successes in the synthesis of analogous oxazolidinones provide a clear roadmap for future research and development in this area.
Chemical Reactivity and Transformation Studies of 5 Oxan 4 Yl 1,3 Oxazolidin 2 One
Reactions at the 1,3-Oxazolidin-2-one Carbonyl Group
The carbonyl group of the 1,3-oxazolidin-2-one ring is a primary site for a variety of chemical transformations, including nucleophilic attacks and ring-altering reactions.
Nucleophilic Additions and Substitutions
The electrophilic nature of the carbonyl carbon in 5-(oxan-4-yl)-1,3-oxazolidin-2-one makes it susceptible to attack by nucleophiles. While specific studies on this particular molecule are not extensively detailed in publicly available literature, the general reactivity pattern of 2-oxazolidinones suggests that it can undergo nucleophilic acyl substitution. For instance, hydrolysis under basic conditions would lead to the opening of the oxazolidinone ring to form an amino alcohol. The reaction with stronger nucleophiles, such as organometallic reagents, could also proceed, though potentially with competing reactions at other sites.
Ring-Opening and Ring-Closing Reactions
The stability of the 1,3-oxazolidin-2-one ring is a key factor in its chemical behavior. Ring-opening reactions can be initiated by strong nucleophiles or under harsh acidic or basic conditions, leading to the cleavage of the amide bond. For example, treatment with a strong base like sodium hydroxide (B78521) can hydrolyze the cyclic carbamate (B1207046) to yield the corresponding amino alcohol, 4-(1-amino-2-hydroxyethyl)oxan-4-ol. Conversely, the synthesis of this compound itself is a ring-closing reaction, often proceeding from a suitable amino alcohol precursor and a carbonyl source like phosgene (B1210022) or its equivalents.
Reactions Involving the Nitrogen Atom of the Oxazolidinone Ring
The nitrogen atom within the oxazolidinone ring retains its nucleophilic character, allowing for a range of functionalization reactions that are crucial for modifying the compound's properties.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of this compound can be readily functionalized through N-alkylation and N-acylation reactions. In the presence of a base to deprotonate the N-H bond, the resulting anion can react with various electrophiles. N-acylation is a particularly important transformation for this class of compounds, as the resulting N-acyloxazolidinones are valuable chiral auxiliaries in asymmetric synthesis. For example, reaction with an acyl chloride in the presence of a base like triethylamine (B128534) would yield the corresponding N-acyl derivative.
| Reagent | Product | Reaction Type |
| Acyl Chloride | N-acyl-5-(oxan-4-yl)-1,3-oxazolidin-2-one | N-Acylation |
| Alkyl Halide | N-alkyl-5-(oxan-4-yl)-1,3-oxazolidin-2-one | N-Alkylation |
Palladium-Catalyzed N-Arylation Strategies
Modern cross-coupling methodologies, particularly palladium-catalyzed N-arylation (Buchwald-Hartwig amination), offer a powerful tool for the synthesis of N-aryl oxazolidinones. While specific examples for this compound are not prevalent in the literature, the general applicability of this reaction to oxazolidinones is well-established. This reaction would involve the coupling of this compound with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.
| Reactants | Catalyst System | Product |
| This compound, Aryl Halide | Palladium catalyst, Phosphine ligand, Base | N-aryl-5-(oxan-4-yl)-1,3-oxazolidin-2-one |
Stereochemical Aspects in the Research of 5 Oxan 4 Yl 1,3 Oxazolidin 2 One
Chiral Properties and Isomerism of 5-(oxan-4-yl)-1,3-oxazolidin-2-one
The molecular structure of this compound possesses a key feature that gives rise to its stereochemical properties: a chiral center. Chirality, or 'handedness', in a molecule originates from a carbon atom bonded to four different substituents. masterorganicchemistry.com In the case of this compound, the carbon atom at the 5-position of the oxazolidinone ring is a stereocenter. This is because it is bonded to:
A hydrogen atom
The nitrogen atom of the oxazolidinone ring
The oxygen atom of the oxazolidinone ring
The oxan-4-yl group
Due to this single chiral center, the compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. masterorganicchemistry.com These are designated as (R)-5-(oxan-4-yl)-1,3-oxazolidin-2-one and (S)-5-(oxan-4-yl)-1,3-oxazolidin-2-one, based on the Cahn-Ingold-Prelog priority rules. The oxane ring itself, being substituted at the symmetrical C4 position, does not introduce additional stereocenters.
The presence of these stereoisomers is significant because they can exhibit different biological activities and interactions with other chiral molecules. Therefore, the ability to selectively synthesize one enantiomer over the other is of paramount importance in medicinal chemistry and materials science.
Diastereoselective and Enantioselective Synthesis Pathways
The synthesis of enantiomerically pure 5-substituted oxazolidin-2-ones, such as this compound, has been a subject of considerable research. Several stereoselective strategies have been developed to control the absolute configuration at the C5 stereocenter.
One effective method involves the use of enantiomerically pure starting materials. For instance, a novel one-pot synthesis utilizes commercially available chiral aziridines with an electron-withdrawing group at the C2 position. bioorg.org This process proceeds through a regioselective opening of the aziridine (B145994) ring, followed by an intramolecular cyclization. A key advantage of this pathway is the retention of the configuration from the C2 of the aziridine to the C5 of the resulting oxazolidinone, affording high yields of the desired enantiomer. bioorg.org
Another powerful approach is the combination of an asymmetric aldol (B89426) reaction with a modified Curtius rearrangement. nih.gov This strategy allows for the creation of 4,5-disubstituted oxazolidin-2-ones, and the principles can be adapted for 5-monosubstituted variants. The process begins with a chiral auxiliary-mediated asymmetric aldol reaction to establish the desired stereochemistry. This is followed by a Curtius rearrangement and an in-situ intramolecular ring closure to form the oxazolidinone ring in a diastereoselective manner. nih.gov
These methods highlight the sophisticated chemical strategies employed to achieve high levels of stereocontrol in the synthesis of chiral oxazolidinone compounds.
Oxazolidinones as Chiral Auxiliaries in Asymmetric Synthesis
Beyond their own synthesis, oxazolidinones are renowned for their role as chiral auxiliaries, particularly the class known as Evans' auxiliaries. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be cleaved and ideally recovered for reuse. bath.ac.ukwilliams.edu
| Reaction Type | Description | Key Features |
| Asymmetric Alkylation | The enolate of an N-acyloxazolidinone is alkylated, with the chiral auxiliary directing the approach of the electrophile. rsc.orgresearchgate.net | High diastereoselectivity is achieved through the formation of a rigid, chelated enolate intermediate. |
| Stereoselective Aldol Reaction | The enolate of an N-acyloxazolidinone reacts with an aldehyde to form a β-hydroxy carbonyl compound with high stereocontrol. nih.govacs.org | The stereochemical outcome is dictated by the geometry of the enolate and the chelation to a Lewis acid. |
| Asymmetric Diels-Alder Cycloaddition | An N-acryloyl oxazolidinone acts as a chiral dienophile in a [4+2] cycloaddition reaction. rsc.orgnih.govresearchgate.net | Lewis acid promotion is often required to achieve high levels of facial selectivity. |
Application in Asymmetric Alkylation Reactions
The use of oxazolidinone auxiliaries in asymmetric alkylation is a cornerstone of modern organic synthesis. rsc.orgresearchgate.net The process typically involves the acylation of the oxazolidinone nitrogen, followed by deprotonation to form a specific Z-enolate. This enolate is conformationally locked by chelation to a metal cation (often lithium or sodium). The bulky substituent on the chiral auxiliary (e.g., a benzyl (B1604629) or isopropyl group at C4) effectively shields one face of the enolate, forcing the incoming electrophile (an alkyl halide) to approach from the less sterically hindered face. acs.org This results in the formation of the alkylated product with a high degree of diastereoselectivity. harvard.edu
Utility in Stereoselective Aldol Reactions
Oxazolidinone auxiliaries are also highly effective in controlling the stereochemistry of aldol reactions. nih.govacs.org Similar to alkylation, an N-acyloxazolidinone is converted to its enolate, typically using a boron triflate and a tertiary amine. The resulting boron enolate adopts a rigid, six-membered ring transition state upon coordination with an aldehyde. The chiral auxiliary dictates the facial selectivity of the reaction, leading to the formation of syn- or anti-aldol adducts with excellent stereocontrol. oup.com The predictable stereochemical outcome has made this a widely used method for the construction of complex molecules containing 1,3-dioxygenated patterns.
Role in Asymmetric Diels-Alder Cycloadditions
In asymmetric Diels-Alder reactions, N-acryloyl derivatives of chiral oxazolidinones serve as powerful chiral dienophiles. rsc.orgnih.govresearchgate.net The cycloaddition with a diene is often promoted by a Lewis acid, which coordinates to the carbonyl oxygens of the oxazolidinone. This coordination locks the conformation of the dienophile and enhances its reactivity. The substituent on the chiral auxiliary then directs the diene to approach from one of the two faces of the double bond, resulting in the formation of the cycloadduct with high enantioselectivity. acs.orgresearchgate.net
Recovery and Recycling Methodologies for Chiral Auxiliaries
A critical aspect of the practical application of chiral auxiliaries is their efficient removal and recovery. bath.ac.uk For oxazolidinone auxiliaries, a common cleavage method is hydrolysis. Treatment with lithium hydroperoxide (LiOH/H₂O₂) selectively cleaves the exocyclic acyl group, yielding the desired carboxylic acid and recovering the intact chiral auxiliary. williams.eduacs.org Other methods, such as reduction with lithium borohydride (B1222165) or transesterification with a titanium alkoxide, can provide alcohols or esters, respectively, while also allowing for the recovery of the auxiliary.
Advanced Spectroscopic and Structural Characterization of 5 Oxan 4 Yl 1,3 Oxazolidin 2 One and Its Reaction Products
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. mdpi.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive picture of the molecular framework, enabling the assignment of all proton and carbon signals and shedding light on the spatial relationships between atoms.
The structural backbone of 5-(oxan-4-yl)-1,3-oxazolidin-2-one can be meticulously pieced together using a suite of NMR experiments.
¹H NMR: The proton NMR spectrum provides initial information on the number of distinct proton environments and their multiplicities. For the parent compound, distinct signals are expected for the protons on the oxazolidinone ring, the oxane ring, and the amide proton. For instance, in related oxazolidinone structures, the protons on the carbon adjacent to the oxygen and nitrogen atoms of the oxazolidinone ring typically appear at characteristic chemical shifts. chemicalbook.comchemicalbook.com
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbonyl carbon of the oxazolidinone ring is a particularly notable signal, typically appearing in the downfield region of the spectrum (around 156-170 ppm). bioorg.orgajchem-a.com The carbons of the oxane and oxazolidinone rings will also exhibit characteristic chemical shifts. researchgate.net
COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of proton networks within the molecule. For this compound, COSY would be instrumental in connecting the protons within the oxane ring and identifying the protons on the C4 and C5 positions of the oxazolidinone ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is a powerful tool for definitively assigning the carbon signals based on the assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different fragments of the molecule. For example, HMBC correlations would be expected between the proton at C5 of the oxazolidinone ring and the carbons of the oxane ring, as well as with the carbonyl carbon (C2) of the oxazolidinone ring.
The following table summarizes the expected NMR data for the core structure, based on analysis of similar compounds.
| Technique | Expected Observations for this compound |
| ¹H NMR | Distinct signals for oxane and oxazolidinone ring protons. Amide (N-H) proton signal. |
| ¹³C NMR | Characteristic signal for the carbonyl carbon (C=O). Signals for the carbons of the two rings. |
| COSY | Correlations between adjacent protons on the oxane ring. Correlations between H4 and H5 of the oxazolidinone ring. |
| HSQC | Correlation of each proton to its directly attached carbon atom. |
| HMBC | Correlations between protons and carbons separated by 2-3 bonds, linking the two ring systems. |
NMR data, particularly coupling constants (J-values) and Nuclear Overhauser Effect (NOE) data, are invaluable for determining the preferred conformation of the molecule in solution. mdpi.com The oxane ring can exist in a chair conformation, and the coupling constants between its protons can reveal the axial or equatorial orientation of the substituents. The relative stereochemistry of the substituent at the C5 position of the oxazolidinone ring can also be inferred from NOE experiments, which identify protons that are close in space.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. researchgate.net For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula (C₈H₁₃NO₃). uni.lu
| Technique | Expected Data for this compound |
| HRMS | Exact mass consistent with the molecular formula C₈H₁₃NO₃. uni.lu |
| EI-MS | Molecular ion peak (M⁺). Characteristic fragment ions corresponding to the loss of small molecules (e.g., CO) and cleavage of the oxazolidinone and oxane rings. |
Vibrational Spectroscopy for Functional Group Identification (e.g., FT-IR, Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netnih.gov
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching of the cyclic carbamate (B1207046), typically in the range of 1730-1760 cm⁻¹. ajchem-a.comresearchgate.net Other key absorptions would include the N-H stretching vibration (around 3200-3300 cm⁻¹) and C-O stretching vibrations for both the oxazolidinone and oxane rings. mdpi.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. azom.com The C=O stretch is also observable in the Raman spectrum. The technique is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak in the IR spectrum.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| N-H Stretch | 3200 - 3300 |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| C=O Stretch (carbamate) | 1730 - 1760 |
| C-O Stretch | 1000 - 1300 |
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
While NMR and MS provide powerful tools for determining the constitution and conformation of a molecule, X-ray crystallography offers the definitive method for establishing the absolute and relative stereochemistry in the solid state. nih.govrsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the molecule can be generated.
For this compound, an X-ray crystal structure would unambiguously determine the stereochemical relationship between the oxane ring and the substituent at the C5 position of the oxazolidinone ring. It would also provide precise bond lengths, bond angles, and torsional angles, offering a detailed snapshot of the molecule's geometry in the crystalline form. nih.gov This information is crucial for understanding intermolecular interactions in the solid state and can be used to validate computational models.
Theoretical and Computational Chemistry Studies on 5 Oxan 4 Yl 1,3 Oxazolidin 2 One
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in analyzing the electronic structure of organic molecules. For a compound like 5-(oxan-4-yl)-1,3-oxazolidin-2-one, DFT methods, such as B3LYP with a basis set like 6-311++G**, would be employed to optimize the molecular geometry and calculate key electronic descriptors. researchgate.net
These analyses typically involve examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. scielo.br A large energy gap suggests high stability and low reactivity. scielo.br
Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. scielo.brnih.gov In this compound, the MEP would likely show negative potential (red/yellow regions) around the carbonyl oxygen and the oxygen atoms of the oxane ring, indicating these are prime sites for electrophilic attack. Positive potential (blue regions) would be expected around the N-H proton, making it a site for nucleophilic interaction. scielo.brnih.gov
Conformational Analysis and Energy Minima Studies
The conformational landscape of this compound is complex due to the flexibility of the oxane ring and its connection to the oxazolidinone ring. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.
Computational methods, primarily DFT, are used to perform a systematic search of the potential energy surface. nih.gov For this compound, this would involve studying the chair, boat, and twist-boat conformations of the oxane ring. Additionally, the orientation of the oxane ring relative to the oxazolidinone ring (axial vs. equatorial substitution) must be considered.
The typical process involves:
Generating various initial structures representing different possible conformers. mdpi.com
Performing geometry optimization for each structure to find the nearest local energy minimum. mdpi.com
Calculating the relative energies of these optimized conformers to identify the global minimum, which represents the most stable and populated conformation. nih.gov
Studies on similar heterocyclic systems have shown that the energy gaps between different conformers can be significant, often exceeding 20 kcal/mol, indicating that one conformation is dominant under normal conditions. nih.gov The results of these calculations are often validated by comparison with experimental data from 2D-NMR spectroscopy, particularly through the Nuclear Overhauser Effect (NOE). researchgate.net
| Conformer | Oxane Ring Conformation | Substitution at Oxazolidinone Ring | Relative Energy (kcal/mol) | Predicted Population (%) |
|---|---|---|---|---|
| 1 | Chair | Equatorial | 0.00 | 98.9 |
| 2 | Chair | Axial | 3.10 | 0.9 |
| 3 | Twist-Boat | Equatorial | 5.50 | 0.2 |
Elucidation of Reaction Mechanisms and Transition State Structures
Computational chemistry is invaluable for elucidating the step-by-step mechanisms of chemical reactions, including identifying intermediates and transition state structures. For this compound, this could involve studying its synthesis or potential degradation pathways.
For instance, the synthesis of oxazolidinones often involves cyclization reactions. nih.gov A common route is the reaction of an amino alcohol with phosgene (B1210022) or a related carbonate. DFT calculations can model this process, mapping out the energy profile of the entire reaction coordinate. This involves locating the transition state (the highest energy point along the reaction path) and calculating its energy, known as the activation energy. researchgate.net
A plausible mechanism for the formation of a substituted oxazolidinone ring could be studied computationally to understand the stereochemical outcome of the reaction. nih.gov Similarly, the mechanism for the ring contraction of a larger ring, like a 1,3-oxazin-2-one, to form an oxazolidinone has been successfully studied using DFT, revealing the role of the base catalyst in the reaction. researchgate.net Such studies provide insights that are difficult to obtain through experimental means alone. mdpi.com
Prediction of Spectroscopic Parameters
Quantum chemical calculations can predict various spectroscopic parameters, which serve as a powerful tool for structure verification when compared with experimental spectra.
Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman vibrational frequencies of a molecule. nih.govresearchgate.net By comparing the calculated wavenumbers with experimental FT-IR and FT-Raman spectra, researchers can confidently assign specific vibrational modes to different functional groups within this compound, such as the C=O stretch of the carbamate (B1207046), the C-O-C stretches of the oxane and oxazolidinone rings, and the N-H bend.
NMR Spectroscopy: While more computationally intensive, chemical shifts (¹H and ¹³C NMR) and spin-spin coupling constants can be calculated. researchgate.net These predictions are highly sensitive to the molecular conformation, making them useful for corroborating the results of conformational analysis.
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can predict electronic transitions, corresponding to UV-Visible absorption spectra. dntb.gov.ua
Mass Spectrometry: While not a direct quantum prediction, fragmentation patterns in mass spectrometry can be rationalized by analyzing bond strengths and the stability of potential fragment ions using computational methods. Public databases may provide predicted collision cross-section (CCS) values, which are computationally derived parameters relevant to ion mobility mass spectrometry. uni.lu
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 172.09682 | 135.9 |
| [M+Na]⁺ | 194.07876 | 140.7 |
| [M-H]⁻ | 170.08226 | 140.1 |
| [M+NH₄]⁺ | 189.12336 | 152.7 |
| [M+K]⁺ | 210.05270 | 141.2 |
Applications of 5 Oxan 4 Yl 1,3 Oxazolidin 2 One in Non Biological Organic Synthesis and Materials Science
Role as a Versatile Building Block for Complex Molecular Architectures
The 5-substituted oxazolidin-2-one ring is a highly valuable synthon in organic chemistry. Its rigid structure and the stereocenter at the C5 position make it an excellent chiral building block for the stereocontrolled synthesis of complex molecules. bioorg.org The oxan substituent in 5-(oxan-4-yl)-1,3-oxazolidin-2-one can influence the steric course of reactions, offering a handle for diastereoselective transformations.
The oxazolidinone moiety can be synthesized from readily available starting materials such as amino alcohols, epoxides, or aziridines. bioorg.orgnih.gov For instance, enantiomerically pure 5-functionalized oxazolidin-2-ones can be prepared in a one-pot reaction from chiral aziridines that bear an electron-withdrawing group, proceeding with retention of configuration. bioorg.org The reaction of epoxides with isocyanates or their equivalents is another common route to this heterocyclic system. nih.gov
Once formed, the this compound can undergo a variety of transformations to build more elaborate molecular frameworks. The nitrogen atom can be acylated or alkylated, and the carbamate (B1207046) ester can be cleaved under specific conditions to reveal a 1,2-amino alcohol functionality, which is a key structural motif in many complex molecules. This versatility makes it a cornerstone in synthetic strategies aimed at creating polyfunctionalized acyclic and heterocyclic systems. For example, the oxazolidinone ring serves as a precursor for other heterocyclic scaffolds, including pyrroles, imidazoles, and oxazoles. researchgate.net
Table 1: Key Synthetic Transformations of the Oxazolidinone Ring
| Transformation | Reagents/Conditions | Product Type | Reference |
| N-Arylation | Aryl bromides, Pd catalyst, base | 3-Aryl-2-oxazolidinones | organic-chemistry.org |
| Ring Opening (Hydrolysis) | Acidic or basic conditions | 1,2-Amino alcohols | bioorg.org |
| Cycloaddition | Reaction with isocyanates | Formation of larger heterocyclic systems | nih.gov |
| Rearrangement | Gold(I)-catalyzed rearrangement of propargylic carbamates | 5-Methylene-1,3-oxazolidin-2-ones | nih.gov |
Integration into Multi-Step Synthetic Sequences for Natural Products (Non-Biological)
The oxazolidinone scaffold is a frequent intermediate in the total synthesis of natural products. While many of these products have biological activity, the synthetic sequences themselves represent significant achievements in non-biological organic chemistry, showcasing the power of this building block in constructing complex carbon skeletons. The saturated oxazolidinone ring, as found in this compound, is widely used as an intermediate. researchgate.net
In these multi-step sequences, the oxazolidinone often serves two primary purposes: to control stereochemistry and to mask a reactive 1,2-amino alcohol functionality. By installing the oxazolidinone early in a synthetic route, chemists can perform numerous transformations on other parts of the molecule without affecting the protected amino alcohol. At a later stage, the ring can be cleaved to unmask this functionality for further reactions. The synthesis of complex macrocycles or polycyclic alkaloids often features these strategic steps. The oxazol-5-(4H)-ones (azlactones), which are related structures, are particularly effective for carbon-carbon bond formation to build up the side chains of amino acid derivatives that form the backbone of many complex natural products. researchgate.net
Contribution to the Synthesis of Advanced Organic Materials (e.g., Polymers, Catalysts)
The utility of the oxazolidinone framework extends beyond traditional small-molecule synthesis into the realm of materials science. The structural rigidity and defined stereochemistry of compounds like this compound make them attractive components for creating ordered materials such as polymers and ligands for asymmetric catalysis.
One innovative application involves the use of related oxazolone (B7731731) structures in solid-phase synthesis. For example, polymer-supported 1,3-oxazolium-5-olates, also known as münchnones, have been used as key intermediates in the 1,3-dipolar cycloaddition reactions to create libraries of 1,2,4-triazoles on a solid support. nih.gov This method allows for the efficient, traceless synthesis of highly substituted heterocyclic compounds, which can be screened for various material properties. nih.gov The process typically involves immobilizing an amino acid on a resin, followed by acylation and cyclization to form the reactive münchnone, which then undergoes cycloaddition. nih.gov The final product is cleaved from the polymer support in high yield and purity. nih.gov This methodology could be adapted using a derivative of this compound to introduce the oxan moiety into novel polymer-supported materials or catalysts.
Table 2: Polymer-Supported Synthesis of 3,5-Disubstituted 1,2,4-Triazoles
| Step | Description | Intermediate/Product | Reference |
| 1 | Reductive alkylation of phenylglycine methyl ester | Immobilized amino acid ester | nih.gov |
| 2 | Acylation with carboxylic acid chlorides | Polymer-bound N-acylated amino acid ester | nih.gov |
| 3 | Hydrolysis | Polymer-bound carboxylic acid | nih.gov |
| 4 | Cycloaddition with a dipolarophile | Polymer-bound 3,5-disubstituted 1,2,4-triazole | nih.gov |
| 5 | Cleavage from support | Free 3,5-disubstituted 1,2,4-triazole | nih.gov |
Development of Novel Synthetic Reagents and Methodologies
The unique reactivity of the oxazolidinone ring has led to the development of new synthetic methods. The ring system can be a precursor to novel reagents or can participate in newly discovered chemical transformations. For example, the development of efficient, one-pot procedures for synthesizing 5-functionalized oxazolidin-2-ones from chiral aziridines represents a significant methodological advancement. bioorg.org This transformation proceeds through a proposed aziridinium (B1262131) intermediate, showcasing a regioselective ring-opening and intramolecular cyclization sequence. bioorg.org
Furthermore, gold-catalyzed rearrangements of propargylic carbamates provide a mild and efficient route to 5-methylene-1,3-oxazolidin-2-ones, which are themselves useful synthetic intermediates. nih.gov Such methodologies expand the toolkit available to organic chemists for accessing diverse molecular architectures from a common precursor. The this compound scaffold could serve as a starting point for exploring similar novel transformations, potentially leading to new reagents with unique steric and electronic properties conferred by the oxan substituent.
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Pathways to Oxan-Substituted Oxazolidinones
The development of new and efficient methods for the synthesis of 5-(oxan-4-yl)-1,3-oxazolidin-2-one is a primary area for future research. Current synthetic strategies for 5-substituted oxazolidinones often rely on established, multi-step procedures. nih.gov Future work will likely focus on creating more direct and versatile routes to introduce the oxane moiety.
One promising approach involves the use of enantiomerically pure aziridines bearing an electron-withdrawing group, which can be converted into 5-functionalized oxazolidinones in a one-pot reaction with retention of configuration. bioorg.org Adapting this methodology to incorporate an oxane substituent could provide a highly efficient and stereoselective pathway. Another avenue of exploration is the use of microwave-assisted organic synthesis, which has been shown to accelerate the formation of the oxazolidinone ring from readily available starting materials. nih.gov
Future synthetic strategies could also explore the use of novel catalytic systems. For instance, the development of chiral organoselenium catalysts for the synthesis of enantioenriched 2-oxazolidinones from N-Boc amines and alkenes presents an exciting opportunity. organic-chemistry.org Applying such a method to an oxane-containing alkene could lead to a highly enantioselective synthesis of the target compound.
| Potential Synthetic Approach | Key Features | Potential Advantages |
| Aziridine-based synthesis | One-pot reaction, stereoretention | High efficiency, stereocontrol |
| Microwave-assisted synthesis | Rapid reaction times | Reduced energy consumption, faster synthesis |
| Chiral organocatalysis | Enantioselective | Access to specific stereoisomers |
| Metal-organic frameworks (MOFs) | Heterogeneous catalysis, CO2 utilization | Recyclable catalysts, sustainable |
Expanding the Scope of Chemical Transformations and Functionalizations
Once this compound is synthesized, the next frontier lies in exploring its chemical reactivity and potential for further functionalization. The oxazolidinone ring itself is a versatile scaffold that can undergo various transformations. rsc.org Future research will likely investigate the selective modification of both the oxazolidinone core and the pendant oxane ring.
For the oxazolidinone moiety, N-arylation is a common transformation that is crucial for the biological activity of many oxazolidinone-based drugs. organic-chemistry.org Developing more efficient and broadly applicable N-arylation protocols for this compound will be a key area of focus. Additionally, modifications at the C5 position have been shown to significantly impact the biological properties of oxazolidinones. nih.gov Research into the derivatization of the oxane ring, such as hydroxylation, amination, or fluorination, could lead to a diverse library of new compounds with unique properties.
The exploration of ring-opening reactions of the oxazolidinone could also yield novel chemical entities. Furthermore, the oxane ring can be a template for introducing additional diversity through reactions such as C-H activation or by serving as a scaffold for further ring constructions.
Development of Highly Efficient and Sustainable Synthetic Protocols
The principles of green chemistry are increasingly influencing the design of synthetic routes. researchgate.net Future research on this compound will undoubtedly prioritize the development of environmentally benign and economically viable synthetic protocols.
One promising strategy is the use of deep eutectic solvents (DESs) as both the solvent and catalyst for oxazolidinone synthesis. rsc.orgresearchgate.net These solvents are often biodegradable, non-toxic, and recyclable, making them an attractive alternative to traditional organic solvents. researchgate.net Another green approach is the utilization of carbon dioxide (CO2) as a C1 feedstock for the synthesis of the oxazolidinone ring, which can be achieved through cycloaddition reactions with aziridines or amino alcohols. rsc.orgrsc.org
The development of recyclable catalysts, such as magnetic binary oxides, also presents a significant opportunity for sustainable synthesis. ionike.com These catalysts can be easily separated from the reaction mixture using a magnetic field and reused multiple times without a significant loss of activity. ionike.com Electrocatalytic methods, which use electricity to drive chemical reactions, also offer a green alternative by replacing hazardous chemical oxidants and reductants. rsc.org
| Sustainable Approach | Description | Key Benefits |
| Deep Eutectic Solvents (DESs) | Using a mixture of compounds to form a eutectic solvent that can also act as a catalyst. rsc.orgresearchgate.net | Biodegradable, non-toxic, recyclable. researchgate.net |
| CO2 as a Feedstock | Utilizing carbon dioxide in cycloaddition reactions to form the oxazolidinone ring. rsc.orgrsc.org | Use of a renewable resource, atom economy. |
| Recyclable Catalysts | Employing catalysts like magnetic binary oxides that can be easily recovered and reused. ionike.com | Reduced waste, lower cost. |
| Electrocatalysis | Using electricity to drive the chemical synthesis. rsc.org | Avoids hazardous reagents, energy efficient. |
Advanced Computational Modeling for Rational Design and Discovery
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and chemical research. nih.gov In the context of this compound, computational approaches can be used to predict its physicochemical properties, biological activity, and potential metabolic pathways.
Future research will likely employ a range of computational techniques, including:
Quantum Mechanics (QM) calculations: To understand the electronic structure and reactivity of the molecule.
Molecular Dynamics (MD) simulations: To study the conformational flexibility of the oxane ring and its interactions with biological targets. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) studies: To build predictive models for the biological activity of novel derivatives based on their chemical structure. nih.govresearchgate.net
Molecular Docking: To predict the binding modes of this compound and its analogs to specific protein targets. researchgate.net
These computational studies can guide the rational design of new derivatives with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. researchgate.net By predicting the potential of new compounds before they are synthesized, computational modeling can significantly reduce the time and cost of research and development. researchgate.net
Synergistic Approaches Combining Synthetic and Theoretical Methodologies
The most powerful advancements in the study of this compound will likely arise from the integration of synthetic chemistry and computational modeling. nih.gov This synergistic approach allows for a continuous feedback loop where computational predictions guide synthetic efforts, and experimental results are used to refine and validate the computational models.
For example, computational docking studies could identify a promising new derivative of this compound with predicted high affinity for a particular biological target. mdpi.com Synthetic chemists could then develop a route to synthesize this compound. The experimentally determined biological activity of the new compound would then be used to validate and improve the initial computational model, leading to more accurate predictions for future designs.
This iterative cycle of design, synthesis, and testing, fueled by the interplay of theoretical and experimental work, will be crucial for accelerating the discovery of new applications for oxan-substituted oxazolidinones. numberanalytics.com Such a combined strategy holds the key to unlocking the full therapeutic and chemical potential of this intriguing class of molecules.
Q & A
Q. What are the recommended synthetic routes and optimization strategies for 5-(oxan-4-yl)-1,3-oxazolidin-2-one?
The synthesis typically involves multi-step reactions, such as condensation of oxazolidinone precursors with tetrahydro-2H-pyran derivatives. Key steps include:
- Catalyzed cyclization : Use of Lewis acids (e.g., BF₃·Et₂O) to promote oxazolidinone ring formation under anhydrous conditions .
- Functional group protection : Temporary protection of reactive groups (e.g., amines or hydroxyls) to prevent side reactions .
- Purification : Column chromatography or recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to isolate high-purity product . Optimization may involve adjusting reaction temperature (60–100°C), inert atmosphere (N₂/Ar), and catalyst loading to improve yields (>70%) .
Q. How can the structural and stereochemical properties of this compound be characterized?
A combination of analytical techniques is essential:
- X-ray crystallography : For absolute configuration determination; SHELX software (e.g., SHELXL) refines crystal structures using high-resolution data .
- NMR spectroscopy : ¹H/¹³C NMR to confirm connectivity (e.g., oxan-4-yl CH₂ signals at δ 3.5–4.0 ppm; oxazolidinone carbonyl at δ 170–175 ppm) .
- Mass spectrometry (HRMS) : To verify molecular formula (C₈H₁₁NO₂; [M+H]⁺ = 154.086) and isotopic patterns .
Advanced Research Questions
Q. What mechanistic insights exist for the biological activity of this compound derivatives?
The compound’s bioactivity (e.g., antimicrobial, anticancer) is hypothesized to stem from:
- Enzyme inhibition : Interaction with bacterial ribosomes (analogous to oxazolidinone antibiotics like linezolid) or eukaryotic targets (e.g., kinases) .
- Structure-activity relationship (SAR) : Substituents on the oxazolidinone ring (e.g., azidomethyl groups) enhance binding affinity to target proteins . Experimental validation requires surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (Kd < 10 µM) .
Q. How should researchers address contradictions in reported biological activity data for this compound?
Discrepancies may arise from:
- Assay variability : Standardize cell lines (e.g., HepG2 for cytotoxicity) and incubation times (24–72 hours) .
- Purity issues : Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .
- Solubility effects : Use DMSO stocks (<0.1% final concentration) to avoid solvent interference . Cross-validation with orthogonal assays (e.g., fluorescence-based vs. luminescence) is critical .
Q. What strategies are effective for optimizing the pharmacological profile of this compound derivatives?
Key approaches include:
- ADMET optimization : Introduce polar groups (e.g., hydroxy, carboxyl) to improve solubility and reduce plasma protein binding .
- Metabolic stability : Fluorine substitution at the oxan-4-yl ring reduces CYP450-mediated degradation .
- In vivo models : Use murine pharmacokinetic studies to assess oral bioavailability (>50%) and half-life extension via prodrug strategies .
Q. How can computational modeling enhance the design of this compound analogs?
- Docking studies : AutoDock Vina or Schrödinger Suite to predict binding modes in target pockets (e.g., bacterial 23S rRNA) .
- QSAR models : Develop regression models correlating substituent electronegativity with IC₅₀ values (R² > 0.85) .
- MD simulations : GROMACS to simulate ligand-protein stability over 100-ns trajectories .
Q. What green chemistry principles can be applied to the synthesis of this compound?
- Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer waste disposal .
- Catalyst recycling : Recover Pd/C catalysts via filtration and reuse for ≥5 cycles without activity loss .
- Energy efficiency : Microwave-assisted synthesis reduces reaction time (30 min vs. 12 hours) and energy use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
